1,13-Tridecanediol
Overview
Description
Synthesis Analysis
The synthesis of 1,13-Tridecanediol involves chemical reactions that enable the formation of the long carbon chain with hydroxyl groups at each terminal. One notable method involves the monoacetylation of 1,13-tridecanediol followed by PCC oxidation to yield key intermediates, which are further processed to obtain the desired diol compound (Kang et al., 1986).
Molecular Structure Analysis
The molecular structure of 1,13-Tridecanediol has been elucidated through X-ray diffraction studies, revealing a layer structure along the a-axis similar to a smectic A liquid crystal. The molecule adopts an all-trans conformation with one of the terminal hydroxyl groups in a gauche conformation, and the other in a trans conformation, highlighting the flexibility and potential liquid crystalline behavior of this diol (Nakamura et al., 1997).
Chemical Reactions and Properties
1,13-Tridecanediol undergoes various chemical reactions, including esterification and oxidation, due to the presence of hydroxyl groups. These reactions are crucial for synthesizing derivatives like pheromone mimics, demonstrating the diol's versatility in organic synthesis (Kang et al., 1986).
Scientific Research Applications
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Thermophysical Property Analysis
- Field : Physical Chemistry
- Application : 1,13-Tridecanediol is used in the analysis of thermophysical properties. These properties are crucial in various fields such as chemical engineering, materials science, and process design .
- Method : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data points evaluated include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization or sublimation, and heat capacity at saturation pressure .
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Biomass Valorization
- Field : Sustainable Chemistry
- Application : 1,13-Tridecanediol can be synthesized from biomass-based furfural . This is part of a broader effort to develop sustainable chemical processes.
- Method : The process involves aldol condensation to build C13 intermediates and further hydrodeoxygenation . Different catalysts such as Raney Ni and Pd/TiO2–ZrO2 are used in the process .
- Results : The yield of 1,13-Tridecanediol could be up to 57.93% in water, and it would improve to 76.51% (69.64% based on furfural) by introducing trace amounts of methanol .
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Chemical Synthesis
- Field : Organic Chemistry
- Application : 1,13-Tridecanediol is used in the synthesis of various organic compounds . It can serve as a building block in the creation of more complex molecules .
- Method : The specific methods of application would depend on the target molecule. Generally, it involves reactions such as esterification, etherification, or other functional group transformations .
- Results : The outcomes would vary based on the specific synthesis. In general, the use of 1,13-Tridecanediol can lead to the production of a wide range of organic compounds .
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Polymer Production
- Field : Polymer Chemistry
- Application : 1,13-Tridecanediol can be used in the production of polymers . It can serve as a monomer in the polymerization process .
- Method : The polymerization process typically involves the reaction of 1,13-Tridecanediol with other monomers under specific conditions . The exact procedures would depend on the type of polymer being produced .
- Results : The result is the production of a polymer that has properties influenced by the incorporation of 1,13-Tridecanediol .
Safety And Hazards
When handling 1,13-Tridecanediol, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
tridecane-1,13-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h14-15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEPYODGJFPWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453878 | |
Record name | 1,13-Tridecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Tridecanediol | |
CAS RN |
13362-52-2 | |
Record name | 1,13-Tridecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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